5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine, such as 4-pyridylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The thiazole ring and pyridyl group may participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the carboxamide group could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridyl group, which may affect its biological activity and chemical reactivity.
2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide: Lacks the benzyl group, potentially altering its interaction with molecular targets.
5-benzyl-1,3-thiazole-4-carboxamide: Lacks both the methyl and pyridyl groups, which could significantly change its properties.
Uniqueness
The presence of both the benzyl and pyridyl groups in 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility and stability.
Properties
Molecular Formula |
C17H15N3OS |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-benzyl-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H15N3OS/c1-12-19-16(17(21)20-14-7-9-18-10-8-14)15(22-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
BZZSSSRBRHKIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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